4-methyl-2-oxo-2H-chromen-7-yl furan-2-carboxylate
Overview
Description
4-methyl-2-oxo-2H-chromen-7-yl furan-2-carboxylate is a chemical compound with the molecular formula C15H10O5. It belongs to the class of coumarins, which are known for their diverse biological activities. This compound has been studied for its potential anticoronaviral properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-methyl-2-oxo-2H-chromen-7-yl furan-2-carboxylate typically involves the reaction of 4-methylcoumarin with furan-2-carboxylic acid under specific conditions. The reaction is usually carried out in the presence of a catalyst and under controlled temperature and pressure to ensure the desired product is obtained .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the available literature. it is likely that similar synthetic routes are scaled up with optimizations for yield and purity to meet industrial demands.
Chemical Reactions Analysis
Types of Reactions
4-methyl-2-oxo-2H-chromen-7-yl furan-2-carboxylate can undergo various chemical reactions, including:
Oxidation: This reaction can lead to the formation of oxidized derivatives.
Reduction: Reduction reactions can yield reduced forms of the compound.
Substitution: Substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The conditions for these reactions vary depending on the desired outcome but generally involve controlled temperatures and the use of solvents like ethanol or dichloromethane .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of functionalized compounds .
Scientific Research Applications
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Medicine: Its anticoronaviral properties suggest potential therapeutic applications.
Mechanism of Action
The mechanism of action of 4-methyl-2-oxo-2H-chromen-7-yl furan-2-carboxylate involves its interaction with specific molecular targets. It is believed to inhibit the activity of certain enzymes or proteins that are crucial for the survival and replication of coronaviruses. The exact pathways and molecular targets are still under investigation .
Comparison with Similar Compounds
Similar Compounds
Coumarin: A parent compound with a similar structure but lacking the furan-2-carboxylate group.
4-Methylcoumarin: Similar to 4-methyl-2-oxo-2H-chromen-7-yl furan-2-carboxylate but without the furan moiety.
Furan-2-carboxylic acid: Contains the furan ring but lacks the coumarin structure.
Uniqueness
What sets this compound apart from these similar compounds is its combined structure, which imparts unique biological activities and chemical properties. This dual functionality makes it a valuable compound for various scientific and industrial applications .
Properties
IUPAC Name |
(4-methyl-2-oxochromen-7-yl) furan-2-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10O5/c1-9-7-14(16)20-13-8-10(4-5-11(9)13)19-15(17)12-3-2-6-18-12/h2-8H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WVAYNWNBGPUATF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=O)OC2=C1C=CC(=C2)OC(=O)C3=CC=CO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10O5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60352517 | |
Record name | 2-Furancarboxylic acid, 4-methyl-2-oxo-2H-1-benzopyran-7-yl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60352517 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
270.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
87468-02-8 | |
Record name | 2-Furancarboxylic acid, 4-methyl-2-oxo-2H-1-benzopyran-7-yl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60352517 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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